molecular formula C33H32N4O8S B12320769 Biotin-4-luorescein

Biotin-4-luorescein

Cat. No.: B12320769
M. Wt: 644.7 g/mol
InChI Key: AIDMEYLMNJVABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-4-Fluorescein is a molecular probe widely used in biochemical assays. It is a conjugate of biotin and fluorescein, combining the high-affinity binding properties of biotin with the fluorescent properties of fluorescein. This compound is particularly useful for detecting and quantifying biotin-binding sites, such as avidin and streptavidin, through fluorescence quenching .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-4-Fluorescein typically involves the conjugation of biotin to fluorescein through a spacer arm. The process begins with the activation of biotin, followed by its reaction with fluorescein isothiocyanate (FITC) under mild conditions. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of Biotin-4-Fluorescein follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically purified using high-performance liquid chromatography (HPLC) and stored under desiccated conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Biotin-4-Fluorescein primarily undergoes binding reactions with biotin-binding proteins such as avidin and streptavidin. These interactions result in fluorescence quenching, which is a key feature utilized in various assays .

Common Reagents and Conditions

Major Products Formed

The major product formed from the reaction of biotin and fluorescein is Biotin-4-Fluorescein itself. This compound is characterized by its strong fluorescence and high affinity for biotin-binding proteins .

Mechanism of Action

Biotin-4-Fluorescein exerts its effects through the high-affinity binding of biotin to avidin or streptavidin. This binding results in fluorescence quenching, which can be measured to quantify the concentration of biotin-binding sites. The molecular targets of Biotin-4-Fluorescein are primarily avidin and streptavidin, and the pathway involves the formation of a strong biotin-avidin complex .

Comparison with Similar Compounds

Biological Activity

Biotin-4-fluorescein (B4F) is a biotin derivative that has gained attention in biochemical research due to its unique properties as a fluorescent probe. It is primarily utilized in assays to study the binding interactions of biotin with avidin and streptavidin, which are proteins known for their strong affinity for biotin. This article explores the biological activity of B4F, its applications in various assays, and relevant research findings.

B4F operates on the principle of fluorescence quenching, where the binding of biotin to avidin or streptavidin results in a change in fluorescence intensity. This change can be quantitatively measured to determine the concentration of biotin or the binding capacity of the protein. The fluorescence quenching occurs when B4F binds to the protein, leading to a decrease in emitted light, which can be reversed upon saturation of binding sites.

Applications in Assays

  • Fluorescence Assays : B4F is widely used in homogeneous fluorescence assays to measure biotin levels in various samples. For instance, a study demonstrated that mixing B4F with avidin allows for the quantification of biotin concentrations as low as 0.5 pmol in complex matrices like multivitamin tablets .
  • Standardization of Avidin Solutions : The compound serves as a standard for titrating avidin concentrations, where the fluorescence intensity correlates directly with the amount of functional avidin present .

Data Tables

Parameter Value
Molecular Weight600.67 g/mol
Fluorescence Emission Peak520 nm
Binding Affinity (Kd)0.5 nM (approx.)
Detection Limit0.5 pmol

Study 1: Quantification of Biotin in Food Supplements

In a study published in Analytical Chemistry, researchers utilized B4F to measure biotin levels in multivitamin tablets. They established a competitive assay format where varying concentrations of avidin and B4F were mixed with diluted egg white samples. The results indicated that B4F could accurately quantify biotin levels even in complex food matrices, demonstrating its utility for nutritional analysis .

Study 2: Binding Characteristics with Engineered Avidins

Research published in Proceedings of the National Academy of Sciences explored the binding characteristics of engineered streptavidins with B4F. The study found that modified streptavidins exhibited unexpectedly tight binding to B4F, which was reversible. This finding is significant for developing biosensors and diagnostic tools that require precise control over biotin-protein interactions .

Research Findings

  • Fluorescence Quenching Dynamics : The extent of fluorescence quenching is directly proportional to the concentration of avidin present, allowing for real-time monitoring of binding events .
  • Assay Sensitivity : The sensitivity of B4F-based assays makes it suitable for applications in clinical diagnostics and environmental monitoring where low concentrations of biotin are critical .
  • Stability and Versatility : B4F shows high stability under various experimental conditions, making it versatile for different assay formats and conditions.

Properties

Molecular Formula

C33H32N4O8S

Molecular Weight

644.7 g/mol

IUPAC Name

3',6'-dihydroxy-3-oxo-N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]spiro[2-benzofuran-1,9'-xanthene]-5-carboxamide

InChI

InChI=1S/C33H32N4O8S/c38-18-6-9-22-25(14-18)44-26-15-19(39)7-10-23(26)33(22)21-8-5-17(13-20(21)31(42)45-33)30(41)35-12-11-34-28(40)4-2-1-3-27-29-24(16-46-27)36-32(43)37-29/h5-10,13-15,24,27,29,38-39H,1-4,11-12,16H2,(H,34,40)(H,35,41)(H2,36,37,43)

InChI Key

AIDMEYLMNJVABB-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)NC(=O)N2

Origin of Product

United States

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